Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate
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Overview
Description
Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate is a chemical compound that features a cyclopropane ring substituted with two fluorine atoms and an ethyl ester group The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor in the presence of a catalyst.
Introduction of Fluorine Atoms: The difluorination of the cyclopropane ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound in a more sustainable and efficient manner .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Reagents such as TFA, HCl in methanol, or oxalyl chloride in methanol can be used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative of the compound.
Scientific Research Applications
Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The difluorocyclopropane moiety can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate: This compound also features a Boc-protected amino group and an ethyl ester, but with a different core structure.
Boc-Dap-OH: This compound is a Boc-protected amino acid derivative used in peptide synthesis.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: This compound is structurally similar but lacks the difluorination on the cyclopropane ring.
The uniqueness of this compound lies in its combination of the Boc-protected amino group, the difluorinated cyclopropane ring, and the ethyl ester functionality, which together confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,2-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-5-17-7(15)10(6-11(10,12)13)14-8(16)18-9(2,3)4/h5-6H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGMURVTBTWFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1(F)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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